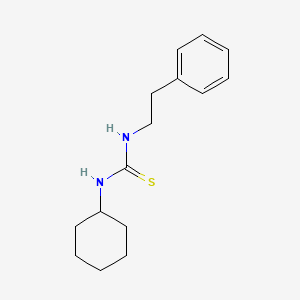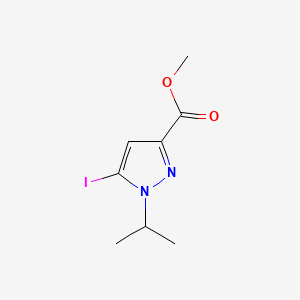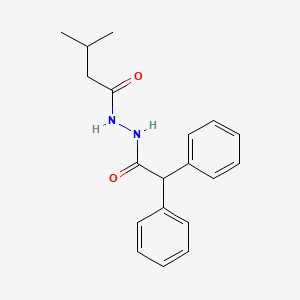![molecular formula C28H27ClF2N8O5S B12459452 N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine](/img/structure/B12459452.png)
N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine” is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and triazine ring formation. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or heterocyclic groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may serve as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be used to study interactions with biological macromolecules, such as proteins or nucleic acids, potentially leading to the development of new therapeutic agents.
Medicine
Medicinal applications may include its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound might be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other sulfonylated aromatic amines or triazine derivatives, such as:
- N1-(3-Chloro-pyridin-2-yl)-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine
- N1-(2,2-Difluoro-benzo[1,3]dioxol-4-yl)-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine
Uniqueness
The uniqueness of “N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine” lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H27ClF2N8O5S |
|---|---|
Poids moléculaire |
661.1 g/mol |
Nom IUPAC |
1-N-[(R)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4-methoxy-6-piperazin-1-yl-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C28H27ClF2N8O5S/c1-42-27-37-25(36-26(38-27)39-13-11-32-12-14-39)35-20-15-16(45(2,40)41)8-9-19(20)34-22(23-18(29)6-4-10-33-23)17-5-3-7-21-24(17)44-28(30,31)43-21/h3-10,15,22,32,34H,11-14H2,1-2H3,(H,35,36,37,38)/t22-/m1/s1 |
Clé InChI |
QJIMSJUUARCROQ-JOCHJYFZSA-N |
SMILES isomérique |
COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)N[C@H](C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl |
SMILES canonique |
COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)NC(C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)
![4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)

![3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12459413.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12459414.png)
![Bis[m-nitrophenyl]ether](/img/structure/B12459426.png)
![2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12459429.png)


![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459444.png)
![N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide](/img/structure/B12459455.png)
